molecular formula C14H17N7S B6442527 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine CAS No. 2549054-65-9

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine

Cat. No.: B6442527
CAS No.: 2549054-65-9
M. Wt: 315.40 g/mol
InChI Key: DUJUVZHUQPFRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is a complex organic compound that features a purine base linked to a piperidine ring, which is further substituted with a 5-ethyl-1,3,4-thiadiazole moiety.

Mechanism of Action

Target of Action

The primary target of the compound 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of Glutaminase GLS1 . It interacts with the enzyme, inhibiting its activity and consequently blocking the metabolic pathway of glutaminolysis .

Biochemical Pathways

The inhibition of Glutaminase GLS1 disrupts the glutaminolysis pathway . This pathway is crucial for the production of Glutathione (GSH), a compound that plays a significant role in cellular processes such as cell differentiation, proliferation, and apoptosis . By inhibiting this pathway, the compound reduces the production of GSH, which can amplify the photodynamic effects of certain compounds .

Pharmacokinetics

Due to its structural similarity to other thiadiazole derivatives, it is expected to have good liposolubility, which could enhance its bioavailability .

Result of Action

The inhibition of Glutaminase GLS1 by this compound leads to a decrease in the production of GSH . This can result in increased oxidative stress in cells, which can lead to cell death, particularly in cancer cells that rely on glutaminolysis for survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds, such as those found in the tumor microenvironment, can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through the reaction of ethyl hydrazinecarbodithioate with appropriate aldehydes, followed by cyclization . The piperidine ring can be introduced via nucleophilic substitution reactions, where the purine base is reacted with piperidine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is unique due to its specific combination of a purine base, piperidine ring, and thiadiazole moiety. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUVZHUQPFRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.